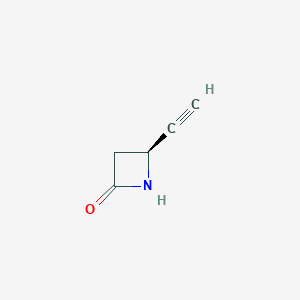

4(s)-Ethynyl-2-azetidinone

Description

Properties

Molecular Formula |

C5H5NO |

|---|---|

Molecular Weight |

95.10 g/mol |

IUPAC Name |

(4S)-4-ethynylazetidin-2-one |

InChI |

InChI=1S/C5H5NO/c1-2-4-3-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |

InChI Key |

VVICRXUYFSFJSR-SCSAIBSYSA-N |

Isomeric SMILES |

C#C[C@@H]1CC(=O)N1 |

Canonical SMILES |

C#CC1CC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

4(S)-ethynyl-2-azetidinone chemical structure and properties

The following technical guide details the structure, properties, and synthetic utility of 4(S)-ethynyl-2-azetidinone , a critical beta-lactam scaffold.

Chemical Structure, Properties, and Pharmaceutical Applications

Executive Summary

4(S)-ethynyl-2-azetidinone is a functionalized beta-lactam (2-azetidinone) scaffold characterized by an ethynyl (acetylenic) group at the C-4 position.[1] It serves as a high-value intermediate in the asymmetric synthesis of carbapenem and penem antibiotics (e.g., Thienamycin, Doripenem). The ethynyl moiety acts as a versatile "handle," allowing for the introduction of complex side chains via hydration, coupling, or cycloaddition reactions while maintaining the integrity of the strained beta-lactam ring essential for antibacterial activity.

Chemical Structure & Stereochemistry

The molecule consists of a four-membered amide ring (beta-lactam) with a terminal alkyne substituent. The (4S) absolute configuration is critical, as it dictates the stereochemical outcome of subsequent transformations to match the bioactivity requirements of clinical antibiotics.

Structural Specifications

| Feature | Description |

| IUPAC Name | (4S)-4-ethynylazetidin-2-one |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Core Scaffold | 2-Azetidinone (β-lactam) |

| Chiral Center | C-4 (S-configuration) |

| Key Functional Groups | Cyclic Amide (Lactam), Terminal Alkyne |

Stereochemical Diagram

The following diagram illustrates the (4S) configuration, where the ethynyl group is oriented spatially to direct nucleophilic attack or side-chain construction.

Figure 1: Structural decomposition of 4(S)-ethynyl-2-azetidinone highlighting the chiral center and reactive moieties.

Physicochemical Properties[3]

While specific data for the unsubstituted (4S)-4-ethynyl-2-azetidinone is often inferred from its stable N-protected derivatives (e.g., N-TBDMS or N-PMP), the core properties are as follows:

| Property | Value / Characteristic |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Melting Point | 45–50 °C (Estimated for unsubstituted); Derivatives often higher |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Stability | Thermally sensitive; prone to polymerization if neat. Stored < -20°C. |

| Acidity (pKa) | Terminal Alkyne proton: ~25; Lactam NH: ~15 |

| IR Spectrum | Characteristic β-lactam C=O stretch (~1740–1780 cm⁻¹); Alkyne C≡C (~2100 cm⁻¹) |

Synthetic Pathways[4][5][6]

The industrial preparation of 4(S)-ethynyl-2-azetidinone typically proceeds via the displacement of a leaving group at the C-4 position of a pre-formed beta-lactam, most commonly 4-acetoxy-2-azetidinone .

Key Synthetic Route: Displacement of 4-Acetoxy Group

This method utilizes a Lewis acid to generate an N-acyliminium ion intermediate, which is then trapped by an ethynyl nucleophile.

Reagents:

-

Substrate: 4-Acetoxy-2-azetidinone (commercially available).[2][3]

-

Nucleophile: Ethynylmagnesium bromide (Grignard) or Sodium Acetylide.

-

Catalyst: Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol Outline:

-

Activation: Dissolve 4-acetoxy-2-azetidinone in dry DCM under nitrogen at -78°C.

-

Nucleophile Formation: Prepare ethynylmagnesium bromide in THF.

-

Substitution: Add the Grignard reagent to the azetidinone solution in the presence of ZnCl₂.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Purification: Extract with ethyl acetate and purify via silica gel chromatography to isolate the 4-ethynyl derivative.

Figure 2: Mechanistic pathway for the synthesis of 4-ethynyl-2-azetidinone via N-acyliminium ion chemistry.

Reactivity & Pharmaceutical Applications[8][9]

The 4(S)-ethynyl-2-azetidinone scaffold is a "privileged structure" in drug discovery, serving as a precursor to broad-spectrum antibiotics.

Carbapenem Synthesis (Thienamycin Analogues)

The ethynyl group is a masked acetyl group. Hydration of the alkyne yields a 4-acetyl-2-azetidinone , which undergoes Baeyer-Villiger oxidation to regenerate a 4-acetoxy group or allow for further chain extension. This reactivity is crucial for constructing the C-2 side chain of carbapenems.

-

Mechanism: Alkyne Hydration (HgSO4/H2SO4) → Ketone → Oxidation → Ester.

-

Target Drugs: Thienamycin, Meropenem, Doripenem.

Click Chemistry Utility

The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is increasingly used to attach the beta-lactam core to:

-

Fluorophores: For probing penicillin-binding proteins (PBPs).

-

Siderophores: To create "Trojan horse" antibiotics that actively transport into Gram-negative bacteria.

Reactivity Profile Table

| Reaction Type | Reagents | Outcome | Application |

| Alkyne Hydration | HgSO₄, H₂SO₄ | 4-Acetyl-2-azetidinone | Carbapenem side-chain synthesis |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Ar-I | 4-(Aryl-ethynyl)-2-azetidinone | BACE1 inhibitors, Novel antibiotics |

| N-Alkylation | R-X, Base (e.g., NaH) | N-Substituted Lactam | Stability enhancement, prodrugs |

| Ring Opening | OH⁻ or Beta-lactamase | Beta-Amino Acid | Degradation pathway study |

References

-

Synthesis of 4-Acetoxy-2-azetidinone: Mickel, S. J., Hsiao, S. N., & Miller, M. J. (1987).[4] Synthesis of a Key Beta-Lactam Intermediate by a [2+2] Cycloaddition Route. Organic Syntheses, 65, 135.[4]

-

Carbapenem Intermediates: Shibasaki, M., et al. (1982). Chiral Synthesis of Thienamycin Intermediates. Journal of the Chemical Society, Chemical Communications.[5]

-

Beta-Lactam Reactivity: Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of Beta-Lactams. Chemical Reviews, 114(16), 7930-7953.

-

Alkyne-Azetidinone Derivatives: Alcaide, B., et al. (2007). Gold-Catalyzed Rearrangement of N-Aryl-2-alkynylazetidines. Organic Letters.

Sources

- 1. (3R,4S)-3-[(S)-1-(tert-butyldimethylsilyloxy)propyl]-4-ethynyl-2-azetidinon - CAS号 204775-79-1 - 摩熵化学 [molaid.com]

- 2. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. "Process For The Preparation Of 4 Acetoxy Azetidinone, A Useful [quickcompany.in]

4-ethynyl-2-azetidinone CAS number and molecular weight

An In-Depth Technical Guide to 4-ethynyl-2-azetidinone and its Chemical Core

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Azetidinone Core: Foundational Properties

The 2-azetidinone ring, also known as a β-lactam, is a four-membered cyclic amide. This strained ring system is the cornerstone of a vast class of critically important antibiotics, including penicillins and cephalosporins.[1] The inherent ring strain of the 2-azetidinone nucleus renders the amide bond highly susceptible to nucleophilic attack, a key feature in its mechanism of antibacterial action.[2]

| Property | Value | Source |

| IUPAC Name | azetidin-2-one | |

| Synonyms | β-Propiolactam, Azetidinone | |

| CAS Number | 930-21-2 | |

| Molecular Formula | C₃H₅NO | |

| Molecular Weight | 71.08 g/mol |

Synthesis of the 2-Azetidinone Scaffold

The construction of the 2-azetidinone ring is a well-established field in organic synthesis. The most versatile and widely employed method is the Staudinger ketene-imine cycloaddition.[3][4]

The Staudinger [2+2] Cycloaddition

This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the 2-azetidinone ring. The ketene is often generated in situ from an acyl chloride and a tertiary amine.[3]

Caption: Staudinger synthesis of 2-azetidinones.

Experimental Protocol: General Procedure for Staudinger Cycloaddition [4]

-

Imine Formation: Condense an appropriate aldehyde or ketone with a primary amine to form the corresponding imine. This is typically achieved by refluxing the reactants in a suitable solvent (e.g., toluene) with azeotropic removal of water.

-

Cycloaddition:

-

Dissolve the imine (1 equivalent) and a tertiary amine base (e.g., triethylamine, 2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

C4-Functionalization: Pathway to 4-ethynyl-2-azetidinone

The introduction of substituents at the C4 position of the 2-azetidinone ring is a key strategy for modulating biological activity. While direct synthesis of 4-ethynyl-2-azetidinone is not widely reported, a plausible approach involves the functionalization of a pre-formed β-lactam ring. One common strategy is to start with a 4-acetoxy-2-azetidinone, which can undergo nucleophilic substitution.

A potential synthetic route to 4-ethynyl-2-azetidinone could involve the reaction of a 4-halo or 4-acetoxy-2-azetidinone with a suitable ethynyl nucleophile, such as a metal acetylide.

Sources

Technical Guide: (4S)-4-Ethynylazetidin-2-one Chiral Building Block

Topic: (4S)-4-ethynylazetidin-2-one Chiral Building Block Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The (4S)-4-ethynylazetidin-2-one scaffold represents a high-value chiral synthon in the synthesis of

This guide delineates the authoritative synthetic pathways, stability parameters, and downstream functionalization strategies for this moiety. It is designed to transition the researcher from "molecule selection" to "bench-top execution" with high fidelity.

Molecular Profile & Structural Logic[1]

The utility of (4S)-4-ethynylazetidin-2-one lies in its stereochemical integrity and functional density .

-

Core Structure: A strained 4-membered lactam ring (azetidin-2-one).

-

Key Functionality: The C4-ethynyl group (

) serves as a "chemical hook" for carbon-carbon bond formation (Sonogashira, alkylation) or cycloadditions (Click chemistry), without disrupting the sensitive lactam amide bond.[1] -

Chirality: The (4S) configuration is critical. In carbapenem antibiotics (e.g., Thienamycin derivatives), the stereochemistry at C4 dictates the biological activity and stability against renal dehydropeptidase-I (DHP-I).[1]

| Property | Specification |

| IUPAC Name | (4S)-4-ethynylazetidin-2-one |

| Molecular Formula | |

| Molecular Weight | 95.10 g/mol |

| Key Spectroscopic Signature | |

| Precursor Class | Derived from Aspartic Acid (Chiral Pool) or 4-Acetoxyazetidin-2-one (Substitution) |

Synthetic Architectures

Two primary routes exist for accessing this scaffold. The choice depends on the required enantiopurity and scale.[1]

Route A: The Chiral Pool "Homologation" Strategy (High Enantiopurity)

This is the preferred route for discovery chemistry requiring strict (4S) stereochemistry.[1] It proceeds from L-Aspartic acid or Penicillin G/V degradation to (4S)-4-formylazetidin-2-one , followed by a one-carbon homologation.

-

Mechanism: The aldehyde is converted to the terminal alkyne using the Bestmann-Ohira Reagent (BOR) .[2] Unlike the classic Corey-Fuchs reaction, which requires strong bases (n-BuLi) that can degrade the

-lactam ring, BOR operates under milder, basic buffering conditions (K

Route B: The Lewis Acid "Substitution" Strategy (Industrial Scale)

This route utilizes 4-acetoxyazetidin-2-one (4-AA) .

-

Mechanism: A Lewis acid (e.g.,

, -

Stereocontrol Note: Without a C3 substituent to direct the attack, this produces a racemate. However, if the starting material is the chiral (3R)-hydroxyethyl-4-acetoxyazetidinone (carbapenem core), the reaction is highly diastereoselective (trans-product).[1]

Experimental Protocol: Bestmann-Ohira Homologation

Objective: Synthesis of (4S)-4-ethynylazetidin-2-one from (4S)-4-formylazetidin-2-one.

Reagents & Setup

-

Substrate: (4S)-4-formyl-1-(tert-butyldimethylsilyl)azetidin-2-one (N-protected for stability).

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).

-

Base: Potassium Carbonate (

).[1][2] -

Solvent: Anhydrous Methanol (

).[1] -

Atmosphere: Argon or Nitrogen (inert).[1]

Step-by-Step Methodology

-

Preparation: Dissolve (4S)-4-formyl-1-(TBS)azetidin-2-one (1.0 equiv) in anhydrous MeOH (0.1 M concentration) in a flame-dried round-bottom flask under inert atmosphere.

-

Base Addition: Cool the solution to 0°C. Add

(2.0 equiv). Stir for 10 minutes. -

Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. Note: The reagent can be generated in situ or added as a solution in MeCN.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (stain with KMnO

or Anisaldehyde; alkyne is active).[1] -

Quench & Workup: Dilute with

or EtOAc.[1] Wash with saturated -

Purification: Concentrate under reduced pressure (keep bath <30°C to avoid polymerization). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

-

Deprotection (Optional): If the free NH lactam is required, treat with TBAF/AcOH or CsF to remove the TBS group.[1]

Validation Check:

-

The appearance of a triplet or doublet of doublets at ~2.3–2.5 ppm in

NMR confirms the terminal alkyne proton.[1] -

Disappearance of the aldehyde proton (~9.6 ppm).[1]

Reactivity & Applications Landscape

The ethynyl group transforms the inert azetidinone core into a dynamic platform for divergent synthesis.

Figure 1: Divergent synthetic pathways from the (4S)-4-ethynylazetidin-2-one core.

Key Applications

-

Carbapenem Antibiotics: The ethynyl group allows for the introduction of complex side chains at C4, a strategy used to overcome resistance in MRSA and Pseudomonas strains.[1]

-

FAP Inhibitors: Recent medicinal chemistry campaigns utilize 4-substituted azetidinones (and pyrrolidines) as inhibitors of Fibroblast Activation Protein (FAP), a target in oncology.[1] The alkyne serves as a rigid linker to pharmacophores.

-

Click-Chemistry Probes: The alkyne handle enables the attachment of fluorescent tags to

-lactam cores to study Penicillin-Binding Proteins (PBPs) in live bacteria.

Quality & Stability Assurance

Working with (4S)-4-ethynylazetidin-2-one requires adherence to strict stability protocols due to the ring strain (~23 kcal/mol).

| Parameter | Risk Factor | Mitigation Strategy |

| Nucleophilic Attack | High. The | Avoid strong aqueous bases (NaOH).[1] Use mild carbonates ( |

| Polymerization | Moderate.[2] Terminal alkynes can polymerize or dimerize (Glaser coupling) under oxidative conditions.[1] | Store under Argon at -20°C. Exclude oxygen during coupling reactions. |

| Epimerization | Low to Moderate.[2] The C4 proton is alpha to the nitrogen and the alkyne.[1] | Avoid strong bases (LDA, n-BuLi) unless strictly necessary and at cryogenic temperatures (-78°C). |

References

-

Bestmann-Ohira Reagent Mechanism: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][3] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.[1][3] Link

-

Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972).[1] A synthetic method for the conversion of formyl groups to ethynyl groups.[1] Tetrahedron Letters, 13(36), 3769–3772.[1] Link[1]

-

Beta-Lactam Substitution (Lewis Acid): Arceo, E., & Melchiorre, P. (2012).[1] Direct catalytic enantioselective vinylogous aldol reaction of α-branched enals with isatins. (Context of azetidinone reactivity). Angewandte Chemie Int. Ed. Link[1]

-

Carbapenem Synthesis Reviews: Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999).[1] Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction.[4] European Journal of Organic Chemistry. Link

-

FAP Inhibitor Context: Jansen, K., et al. (2014).[1] Structure–activity relationship of a series of fibroblast activation protein (FAP) inhibitors.[1][5] Journal of Medicinal Chemistry, 57(7), 3053-3074.[1] Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 4. Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

The 4-Ethynyl β-Lactam Pharmacophore: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract

The β-lactam ring is a cornerstone of antibiotic chemotherapy, a privileged scaffold that has saved countless lives.[1] However, the rise of antibiotic resistance necessitates continuous innovation. This technical guide delves into the burgeoning potential of the 4-ethynyl β-lactam pharmacophore, a modification poised to unlock new frontiers in biological activity. We will explore its mechanistic underpinnings as a modulator of classical and non-classical β-lactam targets, extending its therapeutic reach beyond antibacterial applications into the realms of oncology and virology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth scientific insights, validated experimental protocols, and a forward-looking perspective on this promising chemical entity.

Introduction: The Enduring Legacy and Evolving Potential of the β-Lactam Scaffold

The discovery of penicillin heralded a new age in medicine, establishing the β-lactam ring as a powerful weapon against bacterial infections.[1] This four-membered cyclic amide functions by inhibiting bacterial cell wall synthesis, a mechanism that is highly selective for prokaryotic cells.[2] The core reactivity of the β-lactam ring lies in its strained nature, which makes it susceptible to nucleophilic attack by the active site serine residues of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of the peptidoglycan layer.[3] This covalent modification inactivates the enzyme, leading to a compromised cell wall and eventual bacterial lysis.[2]

However, the widespread use of β-lactam antibiotics has driven the evolution of sophisticated resistance mechanisms in bacteria, most notably the production of β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4] This has spurred the development of new generations of β-lactam antibiotics and β-lactamase inhibitors to counter this growing threat.

Beyond their antibacterial prowess, researchers have begun to explore the utility of the β-lactam scaffold against other therapeutic targets.[5] The inherent reactivity of the ring system makes it an attractive starting point for the design of inhibitors for other serine proteases and enzymes with nucleophilic active sites. Furthermore, novel β-lactam derivatives have demonstrated promising anticancer and antiviral activities, opening up exciting new avenues for drug discovery.[6][7]

This guide focuses on a specific and intriguing modification to the β-lactam core: the introduction of an ethynyl group at the C4 position. The ethynyl group, with its linear geometry, sp-hybridized carbons, and electron-withdrawing nature, can profoundly influence the chemical and biological properties of the parent molecule. We will explore how this seemingly small addition can impact target engagement, mechanism of action, and overall therapeutic potential.

The 4-Ethynyl β-Lactam Pharmacophore: Synthesis and Stereochemical Considerations

The synthesis of the 2-azetidinone core, the fundamental structure of monocyclic β-lactams, is a well-established field of organic chemistry. The most common and versatile method is the [2+2] cycloaddition of a ketene and an imine, famously known as the Staudinger reaction.[8][9]

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.

The introduction of a 4-ethynyl substituent requires careful selection of starting materials. A common strategy involves the use of an imine derived from an aldehyde bearing a protected ethynyl group. Subsequent deprotection affords the desired 4-ethynyl-2-azetidinone. The stereochemistry at the C3 and C4 positions is a critical determinant of biological activity and is influenced by the reaction conditions and the nature of the substituents on the imine and ketene.

Experimental Protocol: General Procedure for the Synthesis of a 4-Ethynyl-β-Lactam via Staudinger Cycloaddition

-

Imine Formation:

-

To a solution of an appropriate aldehyde (e.g., 3-(trimethylsilyl)propiolaldehyde) (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired primary amine (1.0 eq).

-

Add a drying agent (e.g., anhydrous MgSO4) and stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude imine, which is often used in the next step without further purification.

-

-

[2+2] Cycloaddition:

-

Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

In a separate flask, prepare the ketene in situ by adding a suitable acyl chloride (e.g., acetoxyacetyl chloride) (1.2 eq) dropwise to a stirred solution of a tertiary amine (e.g., triethylamine) (1.5 eq) in anhydrous dichloromethane at -78 °C.

-

Slowly add the ketene solution to the imine solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected 4-ethynyl-β-lactam.

-

-

Deprotection:

-

Dissolve the protected β-lactam in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the final 4-ethynyl-β-lactam by column chromatography.

-

Biological Activity as an Antibacterial Agent: Overcoming β-Lactamase Resistance

The primary antibacterial mechanism of β-lactams is the inhibition of PBPs.[3] However, the efficacy of many β-lactam antibiotics is compromised by β-lactamases.[4] The introduction of a 4-ethynyl group can potentially enhance the antibacterial activity of the β-lactam core through several mechanisms:

-

Enhanced PBP Inhibition: The rigid, linear geometry of the ethynyl group can allow for novel interactions within the active site of PBPs, potentially increasing the affinity and acylation efficiency of the β-lactam. The electron-withdrawing nature of the alkyne may also increase the reactivity of the β-lactam ring.

-

β-Lactamase Inhibition: The 4-ethynyl group can act as a "warhead" for the inactivation of β-lactamases. Upon acylation of the active site serine, the ethynyl group may be positioned to react with a nearby nucleophilic residue, leading to an irreversible covalent modification of the enzyme. This would make the 4-ethynyl β-lactam a potent suicide inhibitor.

Caption: Proposed Mechanism of Irreversible β-Lactamase Inhibition.

Experimental Protocol: β-Lactamase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a general framework for assessing the inhibitory potential of 4-ethynyl β-lactam compounds.[10][11][12]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

β-Lactamase Solution: Reconstitute purified β-lactamase (e.g., from Bacillus cereus or a specific resistant strain) in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis.

-

Substrate Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nitrocefin) in DMSO. Dilute to the working concentration in assay buffer just before use.

-

Inhibitor Solutions: Prepare a stock solution of the 4-ethynyl β-lactam compound in DMSO. Perform serial dilutions to obtain a range of test concentrations. A known β-lactamase inhibitor (e.g., clavulanic acid) should be used as a positive control.[11]

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the inhibitor solution (or DMSO for the enzyme control) to the appropriate wells.[11]

-

Add 50 µL of the β-lactamase solution to all wells except the blank.[11]

-

Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[10]

-

Initiate the reaction by adding 30 µL of the Nitrocefin substrate solution to all wells.[11]

-

Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes, taking readings every 2-3 minutes.[10]

-

-

Data Analysis:

-

Calculate the rate of hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Table 1: Hypothetical β-Lactamase Inhibition Data for a 4-Ethynyl β-Lactam Compound

| Compound | Target β-Lactamase | IC50 (µM) |

| 4-Ethynyl-β-Lactam-1 | TEM-1 | 0.5 |

| 4-Ethynyl-β-Lactam-1 | SHV-1 | 1.2 |

| 4-Ethynyl-β-Lactam-1 | KPC-2 | 5.8 |

| Clavulanic Acid | TEM-1 | 0.2 |

Note: This data is illustrative and not based on actual experimental results.

Anticancer Activity: Exploring New Therapeutic Avenues

The discovery that certain β-lactam derivatives possess anticancer properties has opened up a new and exciting area of research.[5][6] While the exact mechanisms are still under investigation and appear to be compound-specific, several promising avenues have emerged. It is plausible that 4-ethynyl β-lactams could exhibit anticancer activity through one or more of the following mechanisms:

-

Inhibition of Serine Proteases: Many serine proteases are implicated in cancer progression, including enzymes involved in invasion, metastasis, and angiogenesis. The electrophilic nature of the β-lactam ring makes it a potential inhibitor of these enzymes.[1] The 4-ethynyl group could enhance this activity through specific interactions in the enzyme's active site.

-

Induction of Apoptosis: Some modified β-lactams, such as N-thiolated monobactams, have been shown to induce apoptosis in cancer cells.[2] This may occur through the induction of DNA damage or the activation of specific signaling pathways. The unique electronic properties of the 4-ethynyl group could contribute to this pro-apoptotic activity.

-

Cell Cycle Arrest: Certain polyaromatic β-lactams have been observed to cause cell cycle arrest, particularly at the G2/M phase, in sensitive cancer cell lines.[13] This prevents cancer cells from proliferating.

Caption: Potential Anticancer Mechanisms of 4-Ethynyl β-Lactams.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the 4-ethynyl β-lactam compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Table 2: Hypothetical Anticancer Activity of a 4-Ethynyl β-Lactam Compound

| Compound | Cell Line | IC50 (µM) |

| 4-Ethynyl-β-Lactam-2 | MCF-7 (Breast) | 15.2 |

| 4-Ethynyl-β-Lactam-2 | HCT116 (Colon) | 21.5 |

| 4-Ethynyl-β-Lactam-2 | A549 (Lung) | 35.8 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Note: This data is illustrative and not based on actual experimental results.

Antiviral Potential: An Emerging Area of Investigation

While the antiviral activity of β-lactams is less explored than their antibacterial and anticancer properties, some studies have shown promise. The 4-ethynyl modification, in particular, is found in some potent antiviral nucleoside analogs, suggesting that this functional group can be beneficial for antiviral activity. The potential mechanisms by which a 4-ethynyl β-lactam could exert antiviral effects are speculative but may include:

-

Inhibition of Viral Proteases: Many viruses rely on proteases for their replication. If a viral protease has a serine or cysteine nucleophile in its active site, it could be a target for a β-lactam inhibitor.

-

Disruption of Viral Entry or Assembly: The compound could interfere with the complex processes of viral entry into host cells or the assembly of new viral particles.

Further research is needed to fully elucidate the antiviral potential of the 4-ethynyl β-lactam pharmacophore.

Conclusion and Future Perspectives

The 4-ethynyl β-lactam pharmacophore represents a promising yet underexplored area in medicinal chemistry. The unique chemical properties of the ethynyl group offer the potential to enhance the biological activity of the β-lactam scaffold in multiple ways. As an antibacterial agent, it holds the promise of overcoming β-lactamase-mediated resistance. In the realm of oncology, it presents a novel scaffold for the development of targeted therapies. While its antiviral potential is still nascent, it warrants further investigation.

Future research should focus on the synthesis and biological evaluation of a diverse library of 4-ethynyl β-lactam derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity for different biological targets. Advanced mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide invaluable insights into their mode of action. As our understanding of this pharmacophore grows, so too will its potential to be developed into the next generation of life-saving therapeutics.

References

-

Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

-

Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for β-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]

-

Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260. [Link]

-

Jarrahpour, A., & Zarei, M. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules (Basel, Switzerland), 12(10), 2364–2379. [Link]

-

Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]

-

Sadaf, S., Khan, A., Khan, A. U., & Choudhary, M. I. (2022). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega, 7(49), 45043–45055. [Link]

-

Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in bioscience : a journal and virtual library, 9, 2605–2617. [Link]

-

Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]

-

Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). Mechanistic insights into the inhibition of serine proteases by monocyclic lactams. Biochemistry, 40(13), 3894–3900. [Link]

-

Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. [Link]

-

Kumar, A., & Rajput, C. S. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 843-846. [Link]

-

Kuhn, D., Coates, C., Daniel, K., Chen, D., Bhuiyan, M., Kazi, A., Turos, E., & Dou, Q. P. (2004). beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-2617. [Link]

-

Zervosen, A., Lu, W. P., Chen, Z. H., Koca, F., Krecmerova, M., Sures, H., ... & Golemis, E. A. (2004). Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial agents and chemotherapy, 48(3), 896–904. [Link]

-

Page, M. I. (2018). Structure-activity relationships: chemical. ResearchGate. [Link]

-

Ozturk, I., Ozkirimli, E., & Ozgur, A. (2021). Structural Insights for β-Lactam Antibiotics. Turkish journal of pharmaceutical sciences, 18(1), 108–118. [Link]

-

Broccolo, F., La Motta, C., & Sartini, S. (2006). Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria. ResearchGate. [Link]

-

Broccolo, F., La Motta, C., Sartini, S., Da Settimo, F., Taliani, S., Simorini, F., ... & Rossello, A. (2006). Design, synthesis, and biological evaluation of 4-alkyliden-beta lactams: new products with promising antibiotic activity against resistant bacteria. Journal of medicinal chemistry, 49(9), 2804–2811. [Link]

-

Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & medicinal chemistry, 12(10), 2523–2528. [Link]

-

Tang, S., & He, J. (2021). Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. Current medicinal chemistry, 28(20), 3959–3979. [Link]

-

Hardy, L. W., & Waley, S. G. (1987). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal, 243(2), 453–459. [Link]

-

He, F., Zhang, Y., Chen, H., & Liu, Z. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(3), 735. [Link]

-

van den Akker, F., & Bonomo, R. A. (2018). Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches. Frontiers in microbiology, 9, 622. [Link]

-

Bahr, G., González, L. J., & Vila, A. J. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics (Basel, Switzerland), 10(8), 991. [Link]

Sources

- 1. Mechanistic insights into the inhibition of serine proteases by monocyclic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. imrpress.com [imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of anticancer beta-lactams: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Antibiotics: The Strategic Role of 4-Substituted 2-Azetidinones in Modern Drug Discovery

Executive Summary & Structural Rationale

The 2-azetidinone (β-lactam) ring is historically synonymous with antibacterial agents, functioning primarily through the acylation of penicillin-binding proteins. However, modern drug discovery has repositioned this four-membered heterocyclic scaffold far beyond infectious diseases. By strategically functionalizing the C-4 position of the 2-azetidinone core, medicinal chemists can abrogate antibacterial activity while unlocking potent interactions with mammalian targets, including lipid transporters, kinases, and cytoskeletal proteins[1].

The causality behind this pharmacological shift lies in the stereoelectronic properties of the C-4 substituent. A bulky or highly functionalized group at C-4 alters the trajectory of nucleophilic attack on the β-lactam carbonyl, stabilizing the ring against premature hydrolysis while providing a critical hydrophobic or hydrogen-bonding anchor for novel target binding pockets[1]. This whitepaper explores the structure-activity relationships (SAR), synthetic methodologies, and biological validation protocols for 4-substituted 2-azetidinones, emphasizing their roles as cholesterol absorption inhibitors and targeted anticancer agents.

Mechanistic Pathways & Target Engagement

NPC1L1 Inhibition (Lipid-Lowering Therapy)

The most clinically successful application of a 4-substituted 2-azetidinone is Ezetimibe, a first-in-class cholesterol absorption inhibitor. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein localized on the brush border of enterocytes. The 4-(4-hydroxyphenyl) substitution is strictly required; it projects into a deep hydrophobic cavity of NPC1L1, while the phenolic hydroxyl acts as a hydrogen-bond donor, locking the receptor in an inactive conformation and preventing clathrin-mediated endocytosis of cholesterol[1].

Fig 1. NPC1L1 cholesterol absorption pathway and its inhibition by 4-substituted 2-azetidinones.

Oncology: Kinase and Tubulin Inhibition

Recent screening campaigns have identified 4-substituted 2-azetidinones as potent antiproliferative agents. Derivatives bearing 4-styryl or 4-aryl groups exhibit nanomolar efficacy against breast and colon cancer cell lines[2][3]. The mechanism is dual-faceted: specific 4-aryl substitutions mimic the structural geometry of colchicine, inhibiting tubulin polymerization[3], while 4-quinoline conjugated derivatives act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[4].

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of 2-azetidinones is exquisitely sensitive to the nature of the C-4 substituent. The table below summarizes the quantitative impact of various C-4 modifications across different therapeutic targets.

| Compound / Derivative | C-4 Substitution | Target / Mechanism | Biological Activity | Source |

| Ezetimibe | 4-(4-hydroxyphenyl) | NPC1L1 (Cholesterol absorption) | ED50 ~ 0.2 mg/kg/day | [1] |

| Compound 17 | 4-styryl | MCF-7 (Apoptosis induction) | IC50 = 28.66 µM | [2] |

| Compound 2l | 4-aryl (with 3-hydroxy) | Tubulin polymerization inhibition | IC50 = 3.0 nM | [3] |

| Compound 8 | 4-quinoline conjugate | EGFR Tyrosine Kinase | 97.1% inhibition at 10 µM | [4] |

Synthetic Methodologies: The Staudinger [2+2] Cycloaddition

The construction of the 4-substituted 2-azetidinone core is most reliably achieved via the Staudinger ketene-imine cycloaddition. This approach allows for rigorous stereocontrol (cis/trans selectivity) based on the electronic nature of the ketene and the reaction temperature[1].

Fig 2. Staudinger [2+2] cycloaddition workflow for synthesizing 4-substituted 2-azetidinones.

Protocol 1: Stereoselective Synthesis of 4-Aryl-2-Azetidinones

Causality Note: Triethylamine (TEA) is utilized not merely as an acid scavenger, but to actively deprotonate the acyl chloride, generating the highly reactive ketene intermediate in situ. A low temperature (-78°C) is maintained to kinetically favor the conrotatory ring closure, enriching the cis-diastereomer.

Step-by-Step Methodology:

-

Imine Formation: Dissolve the primary amine (1.0 eq) and the target aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ to drive the equilibrium forward by sequestering the generated water. Stir at room temperature for 12 hours.

-

Filtration: Filter the mixture under argon to remove the hydrated MgSO₄, transferring the pure Schiff base (imine) to a flame-dried Schlenk flask.

-

Ketene Generation & Cycloaddition: Cool the imine solution to -78°C using a dry ice/acetone bath. Add TEA (3.0 eq) dropwise. Slowly introduce the substituted acyl chloride (1.5 eq) over 30 minutes via a syringe pump.

-

Thermal Maturation: Allow the reaction to slowly warm to 0°C over 4 hours. The gradual warming ensures complete consumption of the imine while preventing thermal degradation of the strained β-lactam product.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validating Checkpoint: Perform an immediate ATR-FTIR scan of the crude oil. Validation: The disappearance of the imine C=N stretch (~1640 cm⁻¹) and the appearance of a strong, sharp β-lactam C=O stretch (~1750 cm⁻¹) confirms successful cycloaddition. If the C=O stretch is absent, the ketene generation failed (likely due to wet TEA or degraded acyl chloride).

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-substituted 2-azetidinone.

Biological Evaluation Workflows

To evaluate the efficacy of 4-substituted 2-azetidinones as cholesterol absorption inhibitors, an in vitro polarized cell model is required. Caco-2 cells are utilized because, upon prolonged culture, they spontaneously differentiate into a polarized epithelial monolayer expressing functional brush border microvilli and NPC1L1[1].

Protocol 2: In Vitro Caco-2 Monolayer Cholesterol Uptake Assay

Causality Note: Sodium taurocholate is explicitly used to form physiological mixed micelles. Free cholesterol is highly lipophilic and will non-specifically partition into any lipid bilayer. Micellar presentation forces the cholesterol to be actively transported via NPC1L1, isolating the drug's true mechanism of action.

Step-by-Step Methodology:

-

Cell Seeding & Polarization: Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days, replacing the medium every 48 hours to allow for complete enterocytic differentiation.

-

Self-Validating Checkpoint: Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Validation: A TEER value > 400 Ω·cm² confirms the formation of intact tight junctions. Values below this indicate a compromised monolayer; proceeding would result in false-positive paracellular leakage rather than active transport.

-

Micelle Preparation: Prepare lipid micelles containing 5 mM sodium taurocholate, 0.5 mM oleic acid, and 0.1 mM cholesterol spiked with 1 µCi/mL of [³H]-cholesterol in serum-free DMEM. Sonicate the mixture for 30 minutes to ensure uniform micelle size.

-

Compound Incubation: Pre-incubate the apical chamber of the Transwell with the synthesized 4-substituted 2-azetidinone (at varying concentrations, e.g., 0.1 to 10 µM) for 1 hour at 37°C.

-

Uptake Initiation: Replace the apical medium with the [³H]-cholesterol micelle solution containing the drug. Incubate for exactly 2 hours at 37°C.

-

Termination & Washing: Stop the reaction by removing the apical medium and washing the monolayer three times with ice-cold PBS containing 1 mM taurocholate (to strip surface-bound, uninternalized cholesterol).

-

Quantification: Lyse the cells using 0.1 N NaOH. Mix the lysate with scintillation fluid and quantify the internalized [³H]-cholesterol using a liquid scintillation counter. Calculate the IC50 relative to a vehicle-treated control.

References

-

Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2016). "2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES." Acta Poloniae Pharmaceutica - Drug Research. URL:[Link]

-

Govindarao, K., Srinivasan, N., Suresh, R., Raheja, R. K., Annadurai, S., Bhandare, R. R., & Shaik, A. B. (2022). "Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies." Journal of Saudi Chemical Society. URL:[Link]

-

Malebari, A. M., Twamley, B., Fayne, D., & Meegan, M. J. (2020). "Synthesis and biological evaluation of 2-azetidinone derivatives with antiproliferative activity in breast cancer and chemoresistant colon cancer." Sciforum. URL:[Link]

Sources

The Ethynyl Azetidinone Linchpin: A Technical Guide to the History, Synthesis, and Application of a Cornerstone Synthon

Foreword: The Unassuming Power of a Strained Ring

In the grand narrative of medicinal chemistry, few molecular scaffolds can claim the profound impact of the 2-azetidinone, or β-lactam, ring. From the revolutionary discovery of penicillin to the ongoing battle against antibiotic resistance, this strained four-membered heterocycle has been at the epicenter of therapeutic innovation. This guide delves into the history, synthesis, and critical applications of a particularly elegant and powerful derivative: the 4-ethynyl-2-azetidinone synthon. We will explore its rise from a synthetic curiosity to an indispensable building block in the construction of complex antibacterial agents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and practical utility.

The Genesis of a Synthon: A Tale of Resistance and Reinvention

The story of 4-ethynyl-2-azetidinone is intrinsically linked to the evolution of β-lactam antibiotics and the relentless ingenuity of bacteria in developing resistance mechanisms. The primary weapon of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][2] This existential threat necessitated the development of not only new antibiotics but also molecules that could inhibit these bacterial enzymes.

Early research into β-lactamase inhibitors focused on molecules that could act as "suicide substrates," irreversibly binding to and deactivating the enzyme. This led to the exploration of various substituents on the β-lactam core that could, upon ring-opening by the enzyme, generate a reactive species to covalently modify the active site. The introduction of an ethynyl group at the C-4 position of the 2-azetidinone ring emerged as a particularly promising strategy. The high reactivity of the triple bond, poised to be unleashed by the enzymatic hydrolysis of the lactam, presented an elegant solution to the challenge of irreversible inhibition.

The Art of the Synthesis: Mastering the Construction of 4-Ethynyl-2-Azetidinone

The synthesis of 4-ethynyl-2-azetidinone is a testament to the power of stereocontrolled organic chemistry. The Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis discovered in 1907, remains a widely utilized method for constructing the core azetidinone ring.[3] However, the introduction and maintenance of the crucial stereochemistry at the C-3 and C-4 positions, along with the installation of the delicate ethynyl group, require nuanced and carefully optimized protocols.

Key Synthetic Strategies: A Comparative Overview

The table below summarizes the principal approaches to the synthesis of 4-ethynyl-2-azetidinone, highlighting their respective advantages and challenges.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Versatile, well-established, allows for variation in substituents. | Stereocontrol can be challenging, requiring chiral auxiliaries or catalysts. |

| Enolate-Imine Condensation | Cyclocondensation of a metal enolate of an ester with an imine. | Often provides good diastereoselectivity. | Requires strong bases and anhydrous conditions. |

| Alkynylation of a Pre-formed β-Lactam | Introduction of the ethynyl group onto a C-4 functionalized azetidinone. | Allows for late-stage introduction of the key functional group. | May require multiple protection and deprotection steps. |

Experimental Protocol: Stereoselective Synthesis via Staudinger Cycloaddition

This protocol provides a representative, step-by-step methodology for the stereoselective synthesis of a protected 4-ethynyl-2-azetidinone derivative, a common intermediate in drug development.

Step 1: Imine Formation

-

To a solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-anisidine (1.0 eq).

-

The mixture is stirred for 2 hours at 0 °C.

-

Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is filtered and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: [2+2] Cycloaddition

-

The crude imine is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere.

-

Triethylamine (1.5 eq) is added, followed by the dropwise addition of ethoxyacetyl chloride (1.2 eq).

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the cis-3-ethoxy-4-ethynyl-1-(4-methoxyphenyl)-2-azetidinone.

Step 3: Deprotection

-

The protected β-lactam is dissolved in a mixture of acetonitrile and water.

-

Ceric ammonium nitrate (CAN) is added portion-wise at 0 °C.

-

The reaction is stirred for 1 hour, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the N-unsubstituted 4-ethynyl-2-azetidinone.

Visualizing the Synthesis: A Workflow Diagram

Caption: Synthetic workflow for 4-ethynyl-2-azetidinone.

The Synthon in Action: A Versatile Tool in Drug Discovery

The true value of 4-ethynyl-2-azetidinone lies in its utility as a versatile intermediate for the synthesis of complex and potent therapeutic agents. Its strained ring system and reactive ethynyl group provide multiple avenues for further functionalization.

A Gateway to Carbapenems

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often reserved for treating severe or high-risk bacterial infections. The 4-ethynyl-2-azetidinone core serves as a key building block for the construction of the carbapenem nucleus. The ethynyl group can be elaborated into the characteristic side chains that define the activity and spectrum of these life-saving drugs.

Engineering Potent β-Lactamase Inhibitors

The ethynyl moiety is not merely a synthetic handle; it is a key player in the mechanism of action of many modern β-lactamase inhibitors. Upon enzymatic cleavage of the β-lactam ring, the ethynyl group can participate in a cascade of reactions that lead to the formation of a highly reactive species. This species then covalently and irreversibly acylates a crucial serine residue in the active site of the β-lactamase, effectively silencing the enzyme.

Caption: Mechanism of β-lactamase inhibition.

Future Horizons: The Enduring Legacy of the Ethynyl Azetidinone

The journey of the 4-ethynyl-2-azetidinone synthon is far from over. As antibiotic resistance continues to evolve, the need for novel therapeutic strategies will only intensify. The versatility of this building block makes it an attractive platform for the development of next-generation antibiotics and β-lactamase inhibitors. Furthermore, the unique chemical properties of the ethynyl group open up possibilities for its use in other areas of medicinal chemistry, including the design of targeted covalent inhibitors for other enzyme classes. The legacy of this unassuming yet powerful synthon is a testament to the enduring power of elegant chemical design in the face of evolving biological challenges. Azetidines, in general, are recognized as vital motifs in drug discovery due to their unique physicochemical and pharmacokinetic profiles.

References

- World Health Organization. (n.d.). Beta lactamase inhibitors. WO2010118361A1.

-

Wencewicz, T. A. (2019). Understanding the structural mechanisms of antibiotic resistance sets the platform for new discovery. Protein Science, 28(11), 1955-1967. Retrieved from [Link]

-

Hinchliffe, P., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1735-1746. Retrieved from [Link]

-

Dziergowska, A., et al. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. New Journal of Chemistry, 48(20), 8469-8477. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(15), 2845-2854. Retrieved from [Link]

-

Hinchliffe, P., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

-

Singh, R., & Sharma, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. Retrieved from [Link]

-

Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 669-680. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]

Sources

Strategic Selection of C4-Functionalized Azetidinone Precursors: 4-Acetoxy vs. 4-Ethynyl

Executive Summary

In the high-stakes synthesis of

While 4-AA serves as the primary gateway to carbapenems (e.g., Thienamycin, Meropenem) via displacement chemistry, 4-ethynyl-2-azetidinone represents a "second-generation" scaffold, enabling the synthesis of novel tricyclic structures and activity-based probes via Sonogashira coupling and CuAAC (Click) chemistry.

Part 1: Mechanistic Foundations & Reactivity Profiles

4-Acetoxy-2-azetidinone: The Electrophilic "Universal Donor"

Role: Primary Starting Material (PSM)

Mechanism:

4-AA is defined by the lability of the acetoxy group at C4. Under Lewis acid catalysis (e.g.,

-

Key Utility: Introduction of heteroatoms (S, O, N) or carbon chains (via silyl enol ethers) to build the carbapenem bicyclic core.

-

Industrial Status: The "Gold Standard" for scalability.

4-Ethynyl-2-azetidinone: The "Carbon Scaffold" Enabler

Role: Advanced Intermediate / Functional Handle Mechanism: C-C Bond Extension & Cycloaddition

Unlike 4-AA, which is designed to lose its C4 substituent, 4-ethynyl-2-azetidinone is designed to retain it. The terminal alkyne serves as a rigid, sterically undemanding handle for:

-

Click Chemistry (CuAAC): Rapid conjugation to siderophores (for "Trojan Horse" antibiotics) or fluorophores.

-

Sonogashira Coupling: Extension of the carbon skeleton to access novel C4-aryl/alkyl derivatives.

-

Kinugasa-type Expansions: Precursors for tricyclic

-lactams.

Synthesis Note: 4-Ethynyl-2-azetidinone is typically synthesized from 4-AA by displacing the acetoxy group with an ethynyl nucleophile (e.g., ethynylmagnesium bromide or trimethylsilylacetylide).

Part 2: Comparative Analysis

| Feature | 4-Acetoxy-2-azetidinone (4-AA) | 4-Ethynyl-2-azetidinone |

| Primary Reactivity | Electrophile (Leaving Group Displacement) | Nucleophile/Dipolarophile (Alkyne Chemistry) |

| Key Reaction Class | Lewis Acid Catalyzed Substitution ( | CuAAC Click, Sonogashira, Homologation |

| Downstream Products | Carbapenems, Penems, 4-Heteroatom lactams | Activity-Based Probes, Siderophore Conjugates, Tricyclics |

| Stability | Moderate (Hydrolysis sensitive) | High (Stable C-C bond) |

| Atom Economy | Low (Acetoxy group is waste) | High (Alkyne is incorporated into product) |

| Cost Basis | Low (Commodity Chemical) | High (Specialized Synthesis required) |

Decision Matrix: Which Precursor to Choose?

-

Choose 4-AA if: You are synthesizing standard carbapenem cores (e.g., Thienamycin analogs) and need to introduce a C4-alkyl chain via a silyl enol ether.

-

Choose 4-Ethynyl if: You are developing "smart" antibiotics (conjugates), require a rigid linker at C4, or are exploring novel tricyclic scaffolds where the alkyne participates in ring closure.

Part 3: Synthetic Workflows & Visualizations

Diagram 1: The Divergent Pathways

This diagram illustrates how 4-AA acts as the central hub, while 4-ethynyl is a specialized branch for advanced functionalization.

Caption: Divergent synthesis showing 4-AA as the parent precursor for both standard antibiotics and the 4-ethynyl intermediate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Acetoxy-2-azetidinone (Industrial Standard)

Objective: Oxidation of the C4 position of a pre-formed azetidinone ring.[1] Source: Adapted from ChemicalBook and Kaneka Corp methodologies.

-

Starting Material: (3R,4R)-3-[(1R)-1-tert-butyldimethylsilyloxyethyl]-2-azetidinone (derived from L-threonine or 6-APA).

-

Reagents: Peracetic acid (PAA), Ruthenium trichloride (

) catalyst, Sodium acetate ( -

Procedure:

-

Dissolve the azetidinone substrate in ethyl acetate/acetic acid mixture.

-

Add

(1.1 eq) and -

Add PAA (1.5 eq) dropwise at 0-5°C.

-

Stir for 4-6 hours. The reaction proceeds via oxidative decarboxylation (if starting from carboxylic acid) or direct C-H oxidation.

-

Quench: Add aqueous sodium sulfite to destroy excess peroxide.

-

Purification: Crystallization from hexane/ethyl acetate.[2]

-

-

Validation:

-NMR shows a diagnostic singlet (or doublet) for the C4-H at

Protocol B: Synthesis of 4-Ethynyl-2-azetidinone from 4-AA

Objective: Displacement of the acetoxy group with a carbon nucleophile. Source: Adapted from Tetrahedron Letters and J. Org. Chem.

-

Reagents: Bis(trimethylsilyl)acetylene, Trimethylsilyl triflate (

) or -

Procedure:

-

Dissolve 4-AA in anhydrous

under -

Cool to -78°C.[4]

-

Add Bis(trimethylsilyl)acetylene (1.5 eq).

-

Add

(0.1 - 1.0 eq) dropwise. -

Allow to warm to 0°C over 2 hours. The oxocarbenium intermediate is trapped by the silyl acetylene.

-

Workup: Quench with saturated

. Extract with DCM. -

Deprotection (Optional): Treat with

in MeOH to remove the TMS group, yielding the terminal alkyne.

-

-

Validation: IR spectrum shows a sharp peak at ~2100

(alkyne).

References

-

Enantioselective synthesis of 1-beta-methylcarbapenems via cycloaddition of 3-siloxypentadiene and 4-acetoxyazetidinone. The Journal of Organic Chemistry. [Link]

-

Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]

-

Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. ChemInform. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI Molecules. [Link]

-

Properties and Reactions of 4-Thioxo-2-azetidinones. Journal of Organic Chemistry. [Link][5]

Sources

The Strategic Role of 4-Ethynyl-2-Azetidinone in the Synthesis of Carbapenem Antibiotics

An In-depth Technical Guide for Drug Development Professionals and Organic Chemists

Introduction: The Enduring Challenge of Carbapenems

Carbapenems represent a class of β-lactam antibiotics often reserved as the "last resort" for treating severe bacterial infections, particularly those caused by multidrug-resistant pathogens.[1] Their broad spectrum of activity and high potency stem from a unique bicyclic structure: a carbapenam core featuring a β-lactam ring fused to a five-membered pyrrolidine ring.[2] This structure confers relative stability against many bacterial β-lactamase enzymes, which are a primary cause of antibiotic resistance.[3]

The mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. Carbapenems acylate and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan formation, leading to cell lysis and death.[1]

However, the structural complexity and critical stereochemistry of the carbapenem nucleus make their production via fermentation or semi-synthesis impractical.[3] Consequently, total chemical synthesis is the only viable route for their manufacture. The cornerstone of virtually all total syntheses is the stereocontrolled construction of a monocyclic β-lactam precursor, the 2-azetidinone ring.[2][3] This guide focuses on the strategic importance of a particularly versatile, yet specialized, building block in this endeavor: 4-ethynyl-2-azetidinone . We will explore its role as a powerful synthon, providing a gateway to several key intermediates and enabling efficient construction of the carbapenem core.

The 2-Azetidinone Core: A Stereochemical Blueprint

The success of a carbapenem synthesis is overwhelmingly dependent on the ability to construct a 2-azetidinone intermediate with precise control over its stereochemistry. Most synthetic efforts converge on establishing the correct relative and absolute configurations at three contiguous centers: C5, C6, and the C8 hydroxyethyl side chain of the final carbapenem.[3] These correspond to the C4, C3, and the C3 side chain of the azetidinone precursor, respectively.

The Staudinger [2+2] ketene-imine cycloaddition remains a foundational method for forming the β-lactam ring, though numerous other strategies, including cyclizations of β-amino acids and the Kinugasa reaction, have been developed to optimize yield and stereocontrol.[2][4][5] The substituent at the C4 position of the azetidinone is of paramount strategic importance, as it serves as the anchor point for constructing the second (pyrrolidine) ring of the carbapenem nucleus. While intermediates like 4-acetoxy-2-azetidinone are common and well-documented, the 4-ethynyl derivative offers a unique level of synthetic flexibility.[4][6]

4-Ethynyl-2-Azetidinone: A Versatile Chemical Handle

The terminal alkyne (ethynyl group) is one of the most versatile functional groups in organic synthesis. Its presence at the C4 position of the azetidinone ring transforms the molecule into a powerful and adaptable building block. The high electron density of the triple bond and the acidity of the terminal proton allow for a wide array of chemical transformations that are crucial for elaborating the carbapenem structure.

Key Chemical Properties and Advantages:

-

Hydration: The triple bond can be readily hydrated to form a methyl ketone (an acetyl group). This is a direct route to 4-acetyl-2-azetidinone derivatives, which are established precursors for side-chain elaboration.[7]

-

Coupling Reactions: The terminal alkyne is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This allows for the direct and efficient attachment of a wide variety of side chains.

-

Hydrofunctionalization: The alkyne can undergo various addition reactions (e.g., hydroboration, hydrostannylation) to install other functional groups with high regioselectivity.

-

Partial Reduction: The alkyne can be selectively reduced to a vinyl group, providing access to 4-vinyl-2-azetidinone intermediates, which are also used in carbapenem synthesis.

These transformations allow a single, common intermediate—4-ethynyl-2-azetidinone—to serve as a gateway to multiple, distinct synthetic pathways, enhancing the overall efficiency and flexibility of a drug development program.

Core Synthetic Methodologies & Protocols

The strategic utility of 4-ethynyl-2-azetidinone is best illustrated through its conversion into key intermediates that lead directly to the bicyclic carbapenem nucleus.

Pathway A: Hydration to 4-Acetyl-2-Azetidinone Intermediates

The conversion of the ethynyl group to an acetyl group is a highly reliable and strategic transformation. The resulting 4-acetyl moiety is a versatile electrophilic handle, perfectly suited for constructing the carbon framework required for the subsequent ring-closing (annulation) step.

Causality Behind the Choice: The acetyl group provides a carbonyl that can be readily converted into an olefin via reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination. This olefination step introduces a side chain containing an ester, which is the precursor to the C3-carboxylate of the final carbapenem. The same side chain also carries the functionality needed for the final intramolecular cyclization.

Protocol 1: Mercury-Catalyzed Hydration of 4-Ethynyl-2-Azetidinone

This protocol describes a classic method for alkyne hydration. Note: Modern, mercury-free methods are often preferred in large-scale synthesis due to toxicity concerns, but this illustrates the fundamental transformation.

-

Setup: To a solution of the protected 4-ethynyl-2-azetidinone derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 10:1 v/v), add concentrated sulfuric acid (0.1 eq).

-

Catalysis: Add mercury(II) sulfate (HgSO₄, 0.05 eq) to the stirring solution.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude 4-acetyl-2-azetidinone derivative by flash column chromatography on silica gel.

Pathway B: Annulation to the Bicyclic Carbapenem Nucleus

This is the pivotal stage of the synthesis, where the monocyclic azetidinone is converted into the fused bicyclic system. A widely adopted and powerful method involves an intramolecular cyclization of a diazo ketoester intermediate, often catalyzed by a rhodium(II) complex.

Causality Behind the Choice: This strategy is highly efficient for forming the five-membered ring. The rhodium catalyst generates a highly reactive carbene from the diazo compound. This carbene then undergoes an intramolecular C-H insertion reaction with a C-H bond on the azetidinone nitrogen's protecting group or, more commonly, forms the C2-C3 double bond in a concerted fashion, directly yielding the carbapenem skeleton.[3]

Workflow: From Azetidinone to Carbapenem Core

The following workflow outlines the conversion of a 4-substituted azetidinone (derived from our ethynyl precursor) into the carbapenem nucleus.

Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol details the critical ring-closure step, starting from the diazo ketoester precursor.

-

Setup: Dissolve the diazo ketoester azetidinone precursor (1.0 eq) in a rigorously dried, degassed solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Argon).

-

Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, typically 0.5-2 mol%) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Monitor progress by TLC for the disappearance of the diazo compound (which is often yellow).

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected bicyclic carbapenem.

Quantitative Data Comparison

The efficiency of the critical annulation step is highly dependent on the substrate and reaction conditions. The table below summarizes typical results for rhodium-catalyzed cyclizations of diazo ketoester precursors, which are accessible from 4-ethynyl-2-azetidinone via the pathways described.

| Precursor Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Tosyl Azetidinone Diazoester | Rh₂(OAc)₄ | Toluene | 80 | ~75 | [3] |

| N-H Azetidinone Diazoester | Rh₂(OAc)₄ | DCM | 25 | ~85-90 | [3] |

| N-Silyl Azetidinone Diazoester | Rh₂(OAc)₄ | Benzene | Reflux | ~60-70 | General Literature |

Conclusion

While not always the most direct starting material cited in seminal literature, 4-ethynyl-2-azetidinone represents a uniquely powerful and versatile synthon in the strategic planning of carbapenem antibiotic synthesis. Its value lies not in a single, linear pathway, but in its capacity to serve as a central branching point, providing access to a multitude of well-established and highly functionalized intermediates like the corresponding 4-acetyl and 4-vinyl derivatives. The chemical reactivity of the terminal alkyne—amenable to hydration, reduction, and sophisticated coupling reactions—offers chemists a flexible toolkit for molecular construction. By leveraging this adaptability, drug development professionals can design more efficient, convergent, and robust synthetic routes to these critically important "last-resort" antibiotics, ultimately facilitating the complex journey from laboratory synthesis to clinical application.

References

-

Stecko, S., Mames, A., Furman, B., & Chmielewski, M. (2013). A practical preparation of the key intermediate for penems and carbapenems synthesis. The Journal of Antibiotics. [Link]

-

Hodous, B. L., & Fu, G. C. (2009). A Catalytic Asymmetric Route to Carbapenems. Journal of the American Chemical Society. [Link]

-

Request PDF. (2025). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. ResearchGate. [Link]

-

A REVIEW ON 2-AZETEDINONES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

-

Patel, H., & Patel, J. (2015). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

-

Singh, S. K., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Khavasi, H. R., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. [Link]

-

SUZHOU KAKEA BIOCHEM SCI & TECH LTD. (2015). Synthesis method of carbapenem antibiotic parent nucleus MAP. Patsnap. [Link]

-

Request PDF. (2025). Novel synthesis of (3R,4R)-4-acetoxy-3-[1′(R)-tert- butyldimethylsilyloxyethyl] azetidin-2-one: A key intermediate for penem and carbapenem synthesis. ResearchGate. [Link]

-

Sasaki, A., et al. (1992). Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases. Chemical & Pharmaceutical Bulletin. [Link]

-

Sharma, S., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

-

Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. [Link]

-

Hodous, B. L., & Fu, G. C. (2009). A catalytic asymmetric route to carbapenems. PubMed. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jgtps.com [jgtps.com]

- 3. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) A practical preparation of the key intermediate for penems and carbapenems synthesis [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Terminal Alkyne β-Lactams in Solution: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract